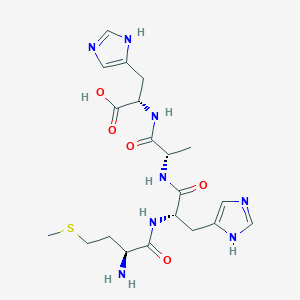
L-Methionyl-L-histidyl-L-alanyl-L-histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S,8S,11S,14S)-8,14-Bis((1H-imidazol-4-yl)methyl)-5-amino-11-methyl-6,9,12-trioxo-2-thia-7,10,13-triazapentadecan-15-oic acid is a complex organic compound featuring multiple functional groups, including imidazole, amino, and oxo groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S,8S,11S,14S)-8,14-Bis((1H-imidazol-4-yl)methyl)-5-amino-11-methyl-6,9,12-trioxo-2-thia-7,10,13-triazapentadecan-15-oic acid typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Imidazole Alkylation: The imidazole groups are introduced through alkylation reactions using appropriate alkylating agents.
Amidation: The amino group is introduced via amidation reactions, often using amine precursors and coupling reagents.
Oxidation and Reduction: Specific oxidation and reduction steps are employed to achieve the desired functional groups and stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(5S,8S,11S,14S)-8,14-Bis((1H-imidazol-4-yl)methyl)-5-amino-11-methyl-6,9,12-trioxo-2-thia-7,10,13-triazapentadecan-15-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes.
Medicine
In medicine, (5S,8S,11S,14S)-8,14-Bis((1H-imidazol-4-yl)methyl)-5-amino-11-methyl-6,9,12-trioxo-2-thia-7,10,13-triazapentadecan-15-oic acid is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In industrial applications, the compound is used in the development of advanced materials and catalysts. Its unique properties enable the creation of materials with enhanced performance characteristics.
作用機序
The mechanism of action of (5S,8S,11S,14S)-8,14-Bis((1H-imidazol-4-yl)methyl)-5-amino-11-methyl-6,9,12-trioxo-2-thia-7,10,13-triazapentadecan-15-oic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit enzyme activity by forming stable complexes, thereby altering metabolic processes.
類似化合物との比較
Similar Compounds
(5S,8S,11S,14S)-8,14-Bis((1H-imidazol-4-yl)methyl)-5-amino-11-methyl-6,9,12-trioxo-2-thia-7,10,13-triazapentadecan-15-oic acid: This compound is unique due to its specific stereochemistry and functional groups.
Other Imidazole Derivatives: Compounds with similar imidazole groups but different side chains or stereochemistry.
Amino Acid Derivatives: Compounds with similar amino and oxo groups but lacking the imidazole moieties.
Uniqueness
The uniqueness of (5S,8S,11S,14S)-8,14-Bis((1H-imidazol-4-yl)methyl)-5-amino-11-methyl-6,9,12-trioxo-2-thia-7,10,13-triazapentadecan-15-oic acid lies in its combination of functional groups and stereochemistry, which confer specific reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
928137-35-3 |
|---|---|
分子式 |
C20H30N8O5S |
分子量 |
494.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C20H30N8O5S/c1-11(17(29)28-16(20(32)33)6-13-8-23-10-25-13)26-19(31)15(5-12-7-22-9-24-12)27-18(30)14(21)3-4-34-2/h7-11,14-16H,3-6,21H2,1-2H3,(H,22,24)(H,23,25)(H,26,31)(H,27,30)(H,28,29)(H,32,33)/t11-,14-,15-,16-/m0/s1 |
InChIキー |
PWLCXXIGCYNXLO-DDWPSWQVSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCSC)N |
正規SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCSC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Dimethylsulfamoyl)amino]-N-(pyrimidin-2-yl)benzamide](/img/structure/B12934661.png)
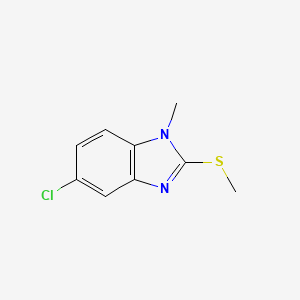

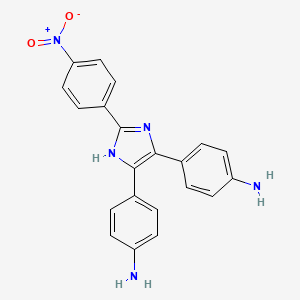
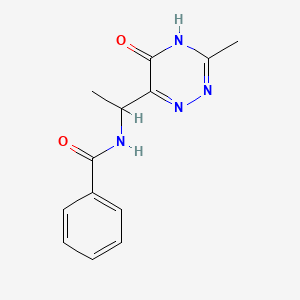

![2-[6-(Methylsulfanyl)-9h-purin-9-yl]ethanol](/img/structure/B12934701.png)
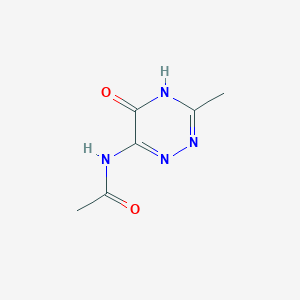



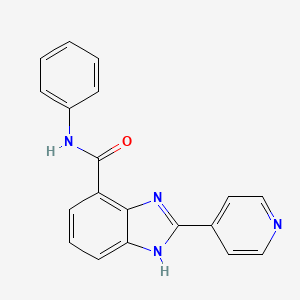
![1-(9-Nitro-5-phenyl-2,5-dihydrobenzo[b]oxepin-7-yl)cyclopropane-1-carbonitrile](/img/structure/B12934717.png)
![12-hydroxy-1,10-bis(9-phenylcarbazol-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12934728.png)
